2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16226583
InChI: InChI=1S/C10H10F3NO/c1-14(2)9-5-3-4-8(7(9)6-15)10(11,12)13/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol

2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC16226583

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde -

Specification

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
IUPAC Name 2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C10H10F3NO/c1-14(2)9-5-3-4-8(7(9)6-15)10(11,12)13/h3-6H,1-2H3
Standard InChI Key ORUKJRIDLMVJOH-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC(=C1C=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde belongs to the benzaldehyde family, featuring a planar aromatic ring with electron-withdrawing (-CF₃) and electron-donating (-N(CH₃)₂) groups. The IUPAC name is 2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde, and its canonical SMILES string is CN(C)C₁=CC=CC(=C₁C=O)C(F)(F)F. The trifluoromethyl group enhances electrophilicity at the aldehyde position, while the dimethylamino group contributes to solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀F₃NO
Molecular Weight217.19 g/mol
IUPAC Name2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
CAS Number1289105-10-7
SMILESCN(C)C₁=CC=CC(=C₁C=O)C(F)(F)F
InChI KeyORUKJRIDLMVJOH-UHFFFAOYSA-N

Synthesis and Preparation

Friedel-Crafts Acylation

Initial functionalization of the benzene ring may involve Friedel-Crafts acylation to introduce an acetyl group at the desired position. Subsequent nitration or halogenation could introduce the trifluoromethyl group, though direct trifluoromethylation via Umemoto or Ruppert-Prakash reagents might offer a more efficient route .

Reductive Amination

Physicochemical Properties

Thermal Properties

Though specific melting and boiling points are unreported, analogous trifluoromethylbenzaldehydes exhibit boiling points near 345°C . The compound’s thermal stability is likely moderate, with decomposition occurring above 200°C due to cleavage of the aldehyde group.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s aldehyde group serves as a reactive handle for forming Schiff bases, which are pivotal in synthesizing bioactive molecules. For example, N,N′-((4-(dimethylamino)phenyl)methylene)bis(2-phenylacetamide), a CB₂ inverse agonist, shares structural motifs with 2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde, suggesting potential in cannabinoid receptor targeting .

Agrochemical Development

Trifluoromethyl groups are prevalent in herbicides and insecticides due to their metabolic stability. This compound could act as a precursor to sulfonamide or urea derivatives with pesticidal activity, as seen in patent CN102020647A, which describes trifluoromethyl-containing benzsulfamides .

Materials Science

The electron-deficient aromatic system makes this compound a candidate for organic electronics. Its derivatives could function as ligands in metal-organic frameworks (MOFs) or as monomers in conductive polymers .

Comparative Analysis with Analogues

2-(Trifluoromethyl)benzaldehyde

Removing the dimethylamino group yields 2-(trifluoromethyl)benzaldehyde, a simpler analogue used in Wittig-Horner reactions . The absence of the -N(CH₃)₂ group reduces solubility in polar solvents but enhances electrophilicity at the aldehyde position.

4-(Dimethylamino)benzaldehyde

This positional isomer lacks the -CF₃ group, rendering it less electron-deficient. It is widely used in dye synthesis, highlighting how substituent placement alters application potential .

Future Directions

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